3,4,5-Pyridinetricarboxylicacid, 1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester
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Overview
Description
2,6-Dimethyl-1,4-dihydro-pyridine-3,4,5-tricarboxylic acid 3,5-diethyl ester is a chemical compound with the molecular formula C14H19NO6 and a molecular weight of 297.31 g/mol . This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds . It is also known for its role in electrochemical studies and as a hydrogen source in organocatalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-dihydro-pyridine-3,4,5-tricarboxylic acid 3,5-diethyl ester can be achieved through the Hantzsch ester synthesis . This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,4-dihydro-pyridine-3,4,5-tricarboxylic acid 3,5-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a hydrogen donor in reductive amination and conjugate reduction reactions.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.
Reduction: The compound itself acts as a hydrogen source in the presence of catalysts.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Reduced amines and other hydrogenated products.
Substitution: Substituted esters and other derivatives.
Scientific Research Applications
2,6-Dimethyl-1,4-dihydro-pyridine-3,4,5-tricarboxylic acid 3,5-diethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its electrochemical properties and potential biological activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,4-dihydro-pyridine-3,4,5-tricarboxylic acid 3,5-diethyl ester involves its role as a hydrogen donor in chemical reactions. It can donate hydrogen atoms to various substrates, facilitating reductive amination and conjugate reduction reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with DNA and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
2,6-Dimethyl-1,4-dihydro-pyridine-3,4,5-tricarboxylic acid 3,5-diethyl ester is unique due to its specific substitution pattern and the presence of three carboxylic acid ester groups. This structure imparts distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H18NO6- |
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Molecular Weight |
296.30 g/mol |
IUPAC Name |
3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate |
InChI |
InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17)/p-1 |
InChI Key |
USGQSNVLGQWBEC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)[O-])C(=O)OCC)C)C |
Origin of Product |
United States |
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